2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate
Description
Structural Characterization of 2-(Benzyloxycarbonylamino)ethyl 4-Methylbenzenesulfonate
Systematic Nomenclature and Molecular Formula Analysis
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate is a sulfonate ester derivative with a benzyloxycarbonyl (Cbz)-protected aminoethyl group. Its systematic IUPAC name is 2-[[(4-methylphenyl)sulfonyl]oxy]ethyl carbamate , and it is also referred to as 2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate . The molecular formula is C₁₇H₁₉NO₅S , with a molecular weight of 349.4 g/mol .
The structure comprises:
- 4-Methylbenzenesulfonate group : A tosylate moiety derived from p-toluenesulfonic acid.
- Ethyl carbamate chain : A two-carbon linker with a benzyloxycarbonyl (Cbz)-protected amine.
Table 1: Molecular Formula Breakdown
| Component | Formula Contribution | Functional Group |
|---|---|---|
| 4-Methylbenzenesulfonate | C₇H₇O₃S | Sulfonyl ester |
| Ethyl carbamate | C₁₀H₁₂NO₂ | Benzyloxycarbonyl (Cbz) protected amine |
Spectroscopic Identification (NMR, IR, Mass Spectrometry)
Spectroscopic data for this compound are limited in the literature, but related analogues provide insights into expected spectral features.
Nuclear Magnetic Resonance (NMR)
While direct ¹H and ¹³C NMR data for 2-(benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate are not reported, structural analogues (e.g., benzyl tosylate derivatives) indicate key peaks:
- ¹H NMR :
- Benzylic protons : Multiplet around δ 7.2–7.4 ppm (aromatic H of the benzyl group).
- Ethyl linker : Triplet (δ 3.5–4.0 ppm) for the CH₂ adjacent to the sulfonate group and a singlet (δ 2.3 ppm) for the methyl group of the tosylate.
- Carbamate NH : Broad singlet (δ 5.0–5.5 ppm) if deprotected, though the Cbz group typically masks this signal.
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key IR absorptions include:
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNKTPXABYMFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(benzyloxycarbonylamino)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed via hydrogenolysis to yield a free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrogenolysis: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: The major products are substituted ethyl derivatives, depending on the nucleophile used.
Hydrogenolysis: The major product is the free amine after the removal of the benzyloxycarbonyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |
The mechanism of action is primarily through the induction of apoptosis, which is facilitated by the activation of caspase pathways. This apoptosis-inducing property is crucial for developing new cancer therapies.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial applications. Its derivatives have been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity is attributed to the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamide antibiotics.
Mechanistic Studies
Mechanistic studies have been conducted to understand how this compound interacts at the molecular level, particularly regarding enzyme inhibition.
Carbonic Anhydrase Inhibition
Research indicates that certain derivatives of this compound can inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The selectivity for carbonic anhydrase IX over other isoforms makes it a target for anticancer drug development.
- IC50 Values :
- Carbonic Anhydrase IX: IC50 = 10.93–25.06 nM
- Carbonic Anhydrase II: IC50 = 1.55–3.92 μM
These findings suggest that compounds like 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate could be developed into selective inhibitors for therapeutic applications against cancer .
Study on Antimicrobial Efficacy
A recent study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential use in treating persistent infections caused by biofilm-forming bacteria .
Anticancer Research
In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells, indicating a robust apoptotic response .
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate involves its role as a protecting group and a leaving group in chemical reactions. The benzyloxycarbonyl group protects amines from unwanted reactions, while the tosyl group facilitates nucleophilic substitution by acting as a good leaving group .
Comparison with Similar Compounds
4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic Acid
- Molecular Formula: C₁₆H₁₈BNO₄
- Substituent : Phenylboronic acid group.
- Reactivity/Applications: The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in biaryl bond formation.
2-(1-Benzofuran-3-yl)ethyl 4-Methylbenzenesulfonate
- Molecular Formula : C₁₇H₁₆O₄S
- Substituent : Benzofuran heterocycle.
- This compound may exhibit enhanced stability in acidic conditions compared to the Cbz-protected analog due to benzofuran’s resonance effects .
Benzyl-PEG8-Ots (2-[2-(PEG8)ethoxy]ethyl 4-Methylbenzenesulfonate)
- Molecular Formula : C₃₀H₄₆O₁₁S
- Substituent : Polyethylene glycol (PEG8) linker with a benzyl terminus.
- Reactivity/Applications :
- The PEG chain dramatically increases hydrophilicity, making this compound suitable for aqueous-phase reactions and biological applications (e.g., PROTACs).
- The tosylate group retains its leaving-group capability, but the PEG linker enables conjugation with biomolecules, a feature absent in the target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate | C₁₇H₁₉NO₅S | 349.4 | Tosylate, Cbz | Amine protection, alkylation reactions |
| 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid | C₁₆H₁₈BNO₄ | 299.1 | Boronic acid, Cbz | Suzuki-Miyaura cross-coupling |
| 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | C₁₇H₁₆O₄S | 316.4 | Tosylate, benzofuran | Aromatic substitution reactions |
| Benzyl-PEG8-Ots | C₃₀H₄₆O₁₁S | 622.8 | Tosylate, PEG8-benzyl | PROTACs, bioconjugation |
Research Findings and Key Insights
Reactivity Differences: The target compound’s tosylate group facilitates nucleophilic substitutions (e.g., SN2 reactions), whereas the phenylboronic acid analog (C₁₆H₁₈BNO₄) is tailored for cross-coupling chemistry . The benzofuran-substituted tosylate (C₁₇H₁₆O₄S) may exhibit slower substitution kinetics due to steric hindrance from the rigid heterocycle compared to the Cbz analog .
Solubility and Applications :
- The PEGylated derivative (C₃₀H₄₆O₁₁S) demonstrates superior aqueous solubility, enabling applications in drug delivery, unlike the hydrophobic Cbz-tosylate .
Safety Considerations: While safety data for the target compound are unavailable, analogs like 4-(2-(Benzyloxycarbonylamino)ethyl)phenylboronic acid require handling precautions (e.g., irritant properties), suggesting similar risks for tosylate derivatives .
Biological Activity
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate, also known as Cbz-amino-PEG2-Tos, is a sulfonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate
- Molecular Formula : C19H23NO6S
- Molecular Weight : 393.5 g/mol
- CAS Number : 144208-62-8
The biological activity of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various biological targets. It may function as a prodrug, where the benzyloxycarbonyl (Cbz) group enhances solubility and stability, allowing for better cellular uptake. Upon entering the cell, the Cbz group can be cleaved by cellular enzymes, releasing the active moiety that exerts pharmacological effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant biological activity against several pathogens and may serve as a scaffold for drug development. The following table summarizes some key findings regarding its biological activity:
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of sulfonate compounds similar to 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth and suggested their potential use in treating infections caused by resistant strains .
- Drug Delivery Applications : Research into polymeric drug delivery systems has shown that sulfonate compounds can enhance the pharmacokinetic profiles of therapeutic agents. The incorporation of 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate into drug formulations has been found to improve solubility and reduce immunogenicity, thus prolonging the therapeutic effect in vivo .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate?
The compound is typically synthesized via a two-step process:
- Step 1 : Protection of the primary amine group using benzyloxycarbonyl (Cbz) chloride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., NaHCO₃ or Et₃N).
- Step 2 : Tosylation of the resulting alcohol using 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., pyridine or DMAP) to activate the hydroxyl group. Crystallographic data from related tosylate derivatives (e.g., bond angles, unit cell parameters) suggest rigorous purification via recrystallization or column chromatography is critical to isolate high-purity product .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolve molecular conformation and confirm sulfonate ester geometry (e.g., torsion angles of 119.84°–130.00° observed in similar structures) .
- NMR Spectroscopy : Key signals include the aromatic protons of the tosyl group (δ 7.2–7.8 ppm) and the Cbz-protected amine (δ 5.1 ppm for the benzyl CH₂) .
- HPLC-MS : Monitor purity (>97% by GC/LC) and detect trace impurities (e.g., unreacted starting materials) .
Q. What are optimal storage conditions to prevent degradation?
- Store under inert atmosphere (N₂ or Ar) at –20°C to minimize hydrolysis of the sulfonate ester or oxidation of the Cbz group.
- Avoid prolonged exposure to moisture or light, as the tosyl group is susceptible to solvolysis in aqueous environments .
Advanced Research Questions
Q. What competing reaction pathways occur during its use in peptide coupling or nucleophilic substitutions?
- Side Reactions :
- Elimination : Under strongly basic conditions, β-elimination may occur, forming ethylene derivatives.
- Sulfonate Displacement : Nucleophiles (e.g., amines, thiols) can displace the tosyl group, requiring controlled stoichiometry and low temperatures to suppress competing pathways .
Q. How does the electron-withdrawing tosyl group influence reactivity in nucleophilic substitutions?
- The tosyl group enhances the electrophilicity of the adjacent carbon, facilitating SN2 displacements.
- Steric effects from the 4-methyl substituent can slow reactions compared to unsubstituted benzenesulfonates. Kinetic studies of cyclohexyl tosylates (e.g., solvolysis rates in ethanol/water) provide comparative data for predicting reactivity .
Q. What strategies mitigate racemization when using this compound in chiral syntheses?
- Temperature Control : Perform reactions below 0°C to reduce epimerization of chiral centers.
- Catalyst Selection : Use HOBt/DCC or other racemization-suppressing coupling agents in peptide synthesis.
- Monitoring : Track enantiomeric excess via chiral HPLC or circular dichroism .
Q. What role does this compound play in solid-phase synthesis or bioconjugation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
